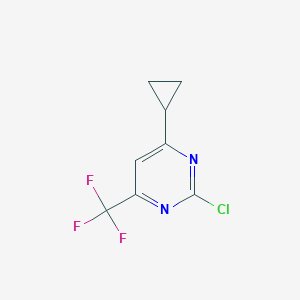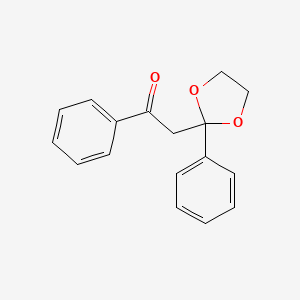
1-Phenyl-2-(2-phenyl-1,3-dioxolan-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-2-(2-phenyl-1,3-dioxolan-2-yl)ethanone is an organic compound with the molecular formula C17H16O3. It features a dioxolane ring, which is a five-membered ring containing two oxygen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Phenyl-2-(2-phenyl-1,3-dioxolan-2-yl)ethanone can be synthesized through the acetalization of benzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the dioxolane ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, eco-friendly reductants like glucose can be employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenyl-2-(2-phenyl-1,3-dioxolan-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and other reduced forms.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-Phenyl-2-(2-phenyl-1,3-dioxolan-2-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-2-(2-phenyl-1,3-dioxolan-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The dioxolane ring can act as a protecting group, stabilizing reactive intermediates during chemical reactions. Additionally, the phenyl groups can participate in π-π interactions, influencing the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
1,3-Dioxolane: A simpler analog with a similar ring structure but lacking the phenyl substituents.
2-Phenyl-1,3-dioxolane: Similar structure but with only one phenyl group attached to the dioxolane ring.
1-Phenyl-2-(2-phenyl-1,3-dioxolan-2-yl)ethanol: A reduced form of the target compound with an alcohol group instead of a ketone.
Uniqueness: 1-Phenyl-2-(2-phenyl-1,3-dioxolan-2-yl)ethanone stands out due to its dual phenyl substitution, which enhances its stability and reactivity. This unique structure makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Propiedades
Fórmula molecular |
C17H16O3 |
|---|---|
Peso molecular |
268.31 g/mol |
Nombre IUPAC |
1-phenyl-2-(2-phenyl-1,3-dioxolan-2-yl)ethanone |
InChI |
InChI=1S/C17H16O3/c18-16(14-7-3-1-4-8-14)13-17(19-11-12-20-17)15-9-5-2-6-10-15/h1-10H,11-13H2 |
Clave InChI |
LOBMTGJQQGXWLM-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


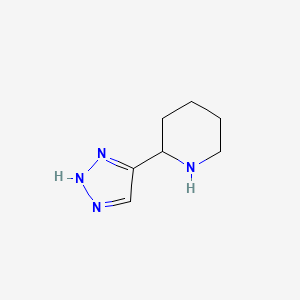
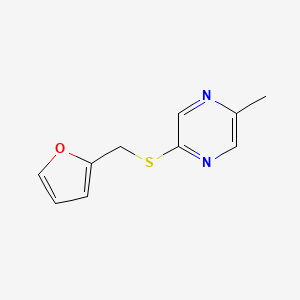
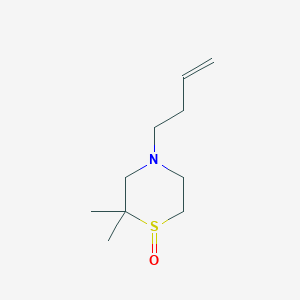
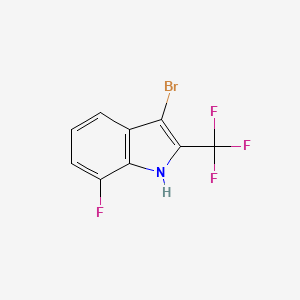
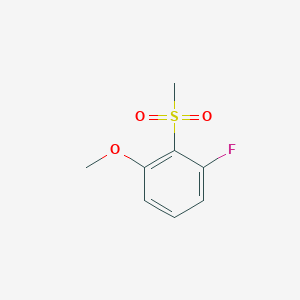



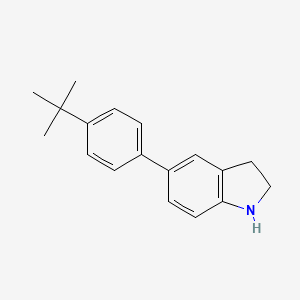
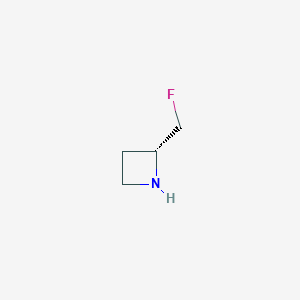
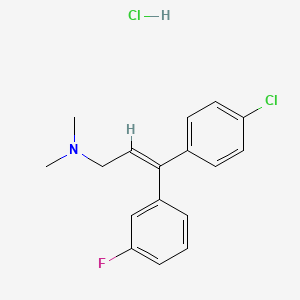

![[1,2,4]Triazolo[3,4-a][2,6]naphthyridine-3-carboxylic acid](/img/structure/B12852242.png)
